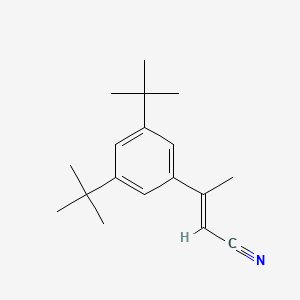
(2E)-3-(3,5-di-tert-butylphenyl)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3,5-di-tert-butylphenyl)but-2-enenitrile is a useful research compound. Its molecular formula is C18H25N and its molecular weight is 255.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-3-(3,5-di-tert-butylphenyl)but-2-enenitrile is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C15H19N
- Molecular Weight : 229.32 g/mol
This compound features a butenyl chain conjugated with a nitrile group and a bulky di-tert-butylphenyl moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of various phenolic compounds similar to this compound. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro. The mechanisms involved include the donation of hydrogen atoms to free radicals and the stabilization of radical species .
Case Study 2: Enzyme Inhibition
Research on related compounds has revealed their role as AChE inhibitors. For instance, a fluorinated acetophenone derivative exhibited competitive inhibition against AChE with significant binding affinity . Although direct studies on this compound are scarce, its structural similarity suggests potential for similar enzymatic interactions.
Case Study 3: Cytotoxic Effects
In vitro studies have reported that derivatives of di-tert-butylphenol exhibit cytotoxic effects against various cancer cell lines. These effects are hypothesized to result from mitochondrial dysfunction and increased reactive oxygen species (ROS) production leading to apoptosis .
Data Tables
Properties
Molecular Formula |
C18H25N |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(E)-3-(3,5-ditert-butylphenyl)but-2-enenitrile |
InChI |
InChI=1S/C18H25N/c1-13(8-9-19)14-10-15(17(2,3)4)12-16(11-14)18(5,6)7/h8,10-12H,1-7H3/b13-8+ |
InChI Key |
XIJAKNMIOYDTOJ-MDWZMJQESA-N |
Isomeric SMILES |
C/C(=C\C#N)/C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(=CC#N)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















